

MYCi361: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule MYC inhibitor, **MYCi361**. It details its discovery, preclinical development, mechanism of action, and the experimental data that underscore its potential as a therapeutic agent.

Introduction

The MYC family of transcription factors are master regulators of cellular processes critical for cell growth, proliferation, and metabolism.^[1] Their frequent dysregulation in a majority of human cancers makes them a compelling but challenging therapeutic target.^[1] **MYCi361** emerged from efforts to develop small molecules that can directly bind to MYC and inhibit its function.^{[2][3][4][5]} This technical guide summarizes the key findings in the development of **MYCi361**, presenting quantitative data, experimental methodologies, and visual representations of its mode of action.

Discovery and Development

MYCi361 was identified through a process that combined in silico screening with a rapid in vivo screening methodology in mice.^[6] This approach was designed to identify compounds that were not only active in vitro but also possessed favorable pharmacokinetic properties and in vivo tolerability.^[1] While **MYCi361** demonstrated significant anti-tumor efficacy in preclinical

models, it was found to have a narrow therapeutic index.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This led to further medicinal chemistry optimization and the development of an improved analog, MYCi975, which exhibited better tolerability.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **MYCi361**.

Table 1: Binding Affinity and In Vitro Potency

Parameter	Value	Cell Lines/Assay Conditions
Binding Affinity (Kd)	3.2 μ M	Cell-free assay for binding to MYC protein. [7] [8]
IC50 (Prostate Cancer)	MycCaP: 2.9 μ M, LNCaP: 1.4 μ M, PC3: 1.6 μ M	Viability assays in MYC-dependent prostate cancer cell lines. [7]
IC50 (Leukemia)	MV4-11: 2.6 μ M	Viability assay in a MYC-dependent leukemia cell line. [7]
IC50 (Lymphoma)	HL-60: 5.0 μ M, P493-6: 2.1 μ M	Viability assays in MYC-dependent lymphoma cell lines. [7]
IC50 (Neuroblastoma)	SK-N-B2: 4.9 μ M	Viability assay in a MYC-dependent neuroblastoma cell line. [7]

Table 2: In Vivo Pharmacokinetics in Mice

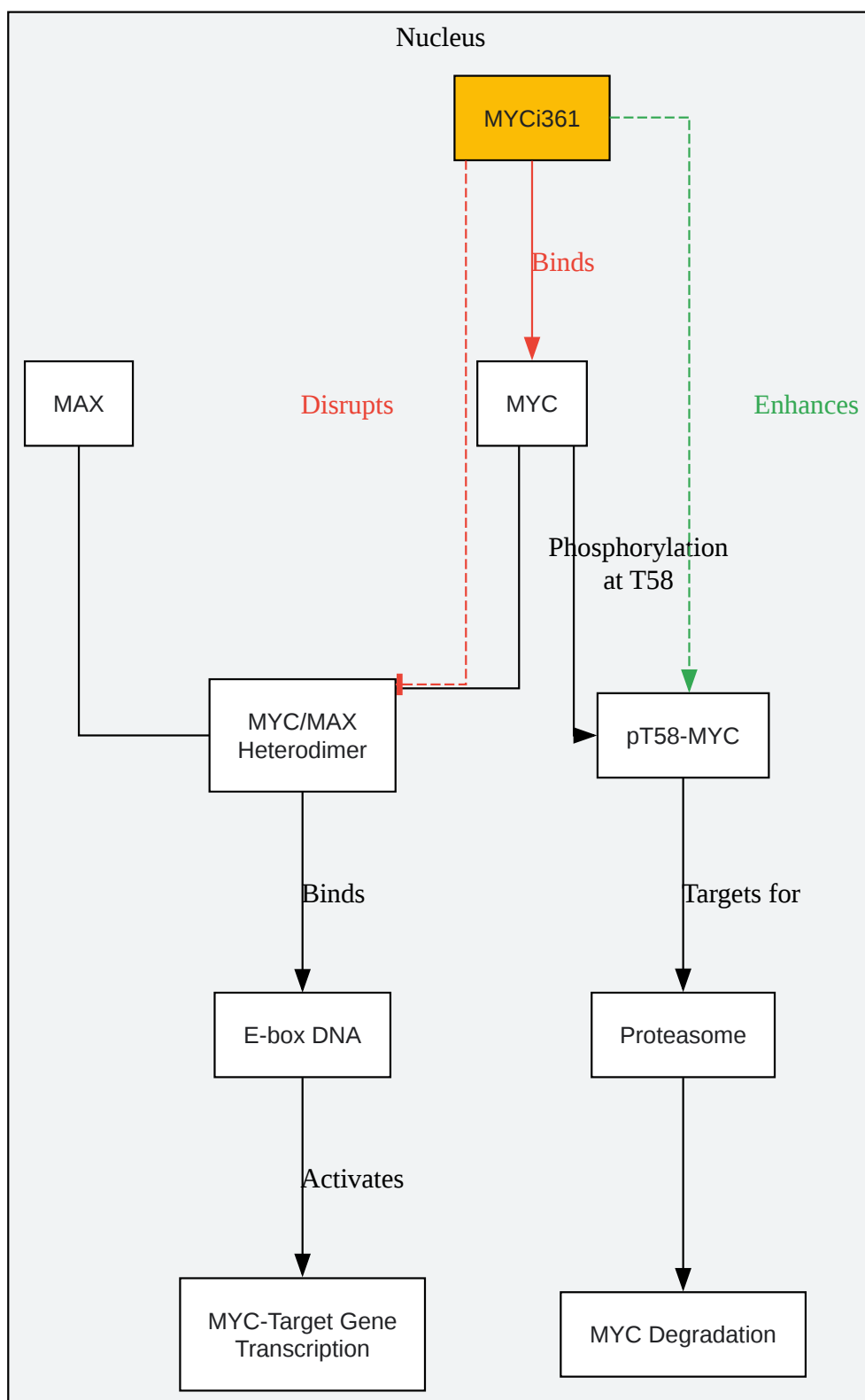
Route of Administration	Terminal Elimination Half-life (t1/2)	Maximum Plasma Concentration (Cmax)
Intraperitoneal (i.p.)	44 hours	27,200 ng/mL (46 μ M) [7]
Oral (p.o.)	20 hours	13,867 ng/mL (23 μ M) [7]

Mechanism of Action

MYCi361 exhibits a dual mechanism of action that ultimately leads to the suppression of MYC-driven gene expression and tumor growth.[2]

- **Direct MYC Engagement and Disruption of MYC/MAX Dimerization:** **MYCi361** directly binds to the MYC protein.[1][8] Studies with biotinylated compounds have indicated that **MYCi361** binds to the amino acid region 366-381 of MYC.[1] This engagement disrupts the heterodimerization of MYC with its obligate partner MAX, which is essential for MYC to bind to DNA and regulate gene transcription.[1][2][8] **MYCi361** has been shown to impair the binding of the MYC/MAX heterodimer to the E-box DNA sequence, while not affecting the MAX/MAX homodimer.[2][9]
- **Promotion of Proteasome-Mediated MYC Degradation:** **MYCi361** enhances the phosphorylation of MYC at threonine-58 (T58).[1][2][3][4][5][6][8] This phosphorylation event is a key signal for the ubiquitination and subsequent degradation of the MYC protein by the proteasome.[1] By promoting T58 phosphorylation, **MYCi361** effectively reduces the intracellular levels of MYC.[1]

The following diagram illustrates the signaling pathway of **MYCi361**'s mechanism of action.



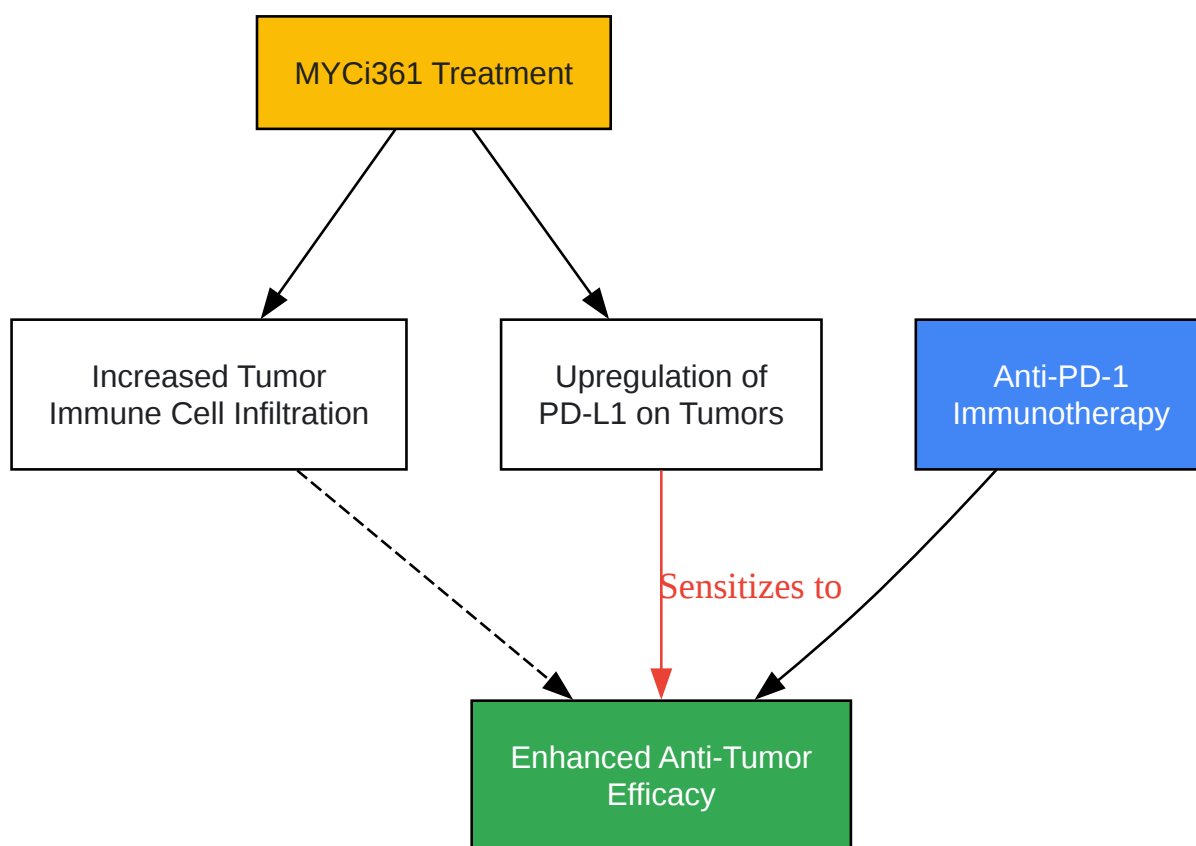
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **MYCi361** in the cell nucleus.

Modulation of the Tumor Microenvironment and Immunotherapy Enhancement

A significant aspect of **MYCi361**'s anti-tumor activity is its ability to modulate the tumor immune microenvironment.[1][8] Treatment with **MYCi361** has been shown to increase the infiltration of immune cells, including CD3+ T cells, into the tumor.[2][6] Furthermore, **MYCi361** upregulates the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[2][6][8] This upregulation provides a strong rationale for combining **MYCi361** with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1] Indeed, studies have demonstrated that **MYCi361** sensitizes tumors to anti-PD-1 immunotherapy, leading to enhanced anti-tumor efficacy.[2][6][7][8]

The logical relationship for the enhancement of immunotherapy is depicted below.



[Click to download full resolution via product page](#)

Caption: Logical workflow of **MYCi361**'s enhancement of anti-PD-1 immunotherapy.

Key Experimental Protocols

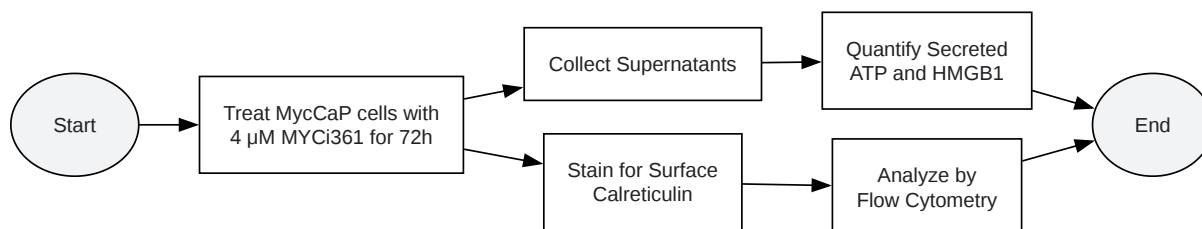
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies for key experiments cited in the development of **MYCi361**.

6.1. Immunogenic Cell Death (ICD) Assays

This protocol is used to assess whether **MYCi361** induces a form of cancer cell death that can stimulate an immune response.

- Cell Culture and Treatment: MycCaP cells are treated with 4 μ M of **MYCi361** for 72 hours.[8]
- Supernatant Collection: Following treatment, the cell culture supernatants are collected.[8]
- Quantification of ICD Markers:
 - ATP Secretion: Cell counts are performed to quantify the amount of secreted ATP in the collected supernatants.[8]
 - HMGB1 Release: The concentration of High Mobility Group Box 1 (HMGB1) protein in the supernatants is measured.[8]
- Calreticulin Exposure:
 - Antibody Staining: Cells are incubated with a primary antibody against Calreticulin (rabbit anti-Calreticulin) for 60 minutes.[8]
 - Secondary Antibody Staining: Subsequently, the cells are incubated with a fluorescently labeled secondary antibody (Alexa Fluor 488 anti-rabbit).[8]
 - Flow Cytometry Analysis: The surface expression of Calreticulin is analyzed by flow cytometry.[8]

The workflow for the Immunogenic Cell Death Assay is visualized in the following diagram.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Immunogenic Cell Death Assay.

6.2. In Vivo Tumor Growth Inhibition Studies

These experiments are designed to evaluate the anti-tumor efficacy of **MYCi361** in a living organism.

- Animal Models: FVB or NSG male mice are used.
- Tumor Implantation: MycCaP cells are implanted to establish tumors.
- Dosing Regimen:
 - **MYCi361** is administered at a dose of 100 mg/kg/day for the first 2 days.[7]
 - The dose is then adjusted to 70 mg/kg/day for the following 9 days.[7]
- Tumor Growth Monitoring: Tumor size is measured regularly to assess the effect of the treatment.
- Outcome: Treatment with **MYCi361** has been shown to induce tumor regression in these models.[7]

6.3. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct engagement of **MYCi361** with the MYC protein within cells.[2] This assay measures the thermal stability of the target protein in the presence and

absence of the inhibitor. An increase in the thermal stability of MYC upon treatment with **MYCi361** indicates direct binding.

Note: Specific, detailed protocols for CETSA as applied to **MYCi361** were not available in the provided search results.

Clinical Development Status

The available information focuses on the preclinical development of **MYCi361**. There is no clear indication from the search results that **MYCi361** itself has entered clinical trials. The development focus appears to have shifted to its improved analog, MYCi975, due to the narrow therapeutic index of **MYCi361**.^{[3][4][5][6][7]}

Conclusion

MYCi361 is a novel small molecule inhibitor of MYC that has demonstrated significant preclinical anti-tumor activity. Its dual mechanism of action, involving both the disruption of MYC/MAX dimerization and the promotion of MYC degradation, makes it a valuable tool for studying MYC biology. Furthermore, its ability to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapy highlights a promising therapeutic strategy. While the clinical development of **MYCi361** may be limited by its therapeutic index, the insights gained from its discovery and preclinical evaluation have been instrumental in the development of next-generation MYC inhibitors with improved pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [MYCi361: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609373#myci361-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com